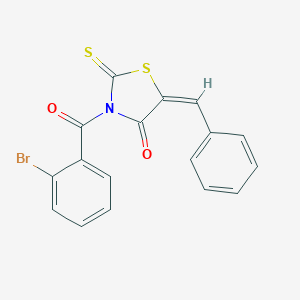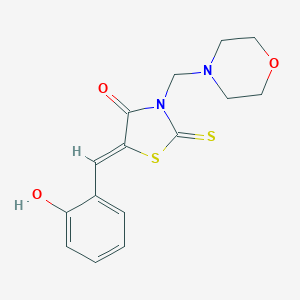
5-Bromo-2-(4-hydroxyphenyl)isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(4-hydroxyphenyl)isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxyphenyl group at the 2nd position, and a dione structure within the isoindole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-hydroxyphenyl)isoindole-1,3-dione typically involves the bromination of a precursor isoindole compound followed by the introduction of the hydroxyphenyl group. One common method involves the use of bromine or a brominating agent under controlled conditions to achieve selective bromination. The hydroxyphenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(4-hydroxyphenyl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The dione structure can be reduced to form a dihydroxy derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(4-hydroxyphenyl)isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(4-hydroxyphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can influence the compound’s reactivity and binding affinity. The dione structure may also play a role in redox reactions and electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-2-chlorophenyl-1H-isoindole-1,3(2H)-dione: Similar structure but with a chlorine atom instead of a hydroxy group.
5-bromo-2-(4-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with an ethoxy group instead of a hydroxy group.
Uniqueness
5-Bromo-2-(4-hydroxyphenyl)isoindole-1,3-dione is unique due to the presence of the hydroxyphenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the bromine atom and the hydroxyphenyl group provides a distinct set of properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C14H8BrNO3 |
|---|---|
Molekulargewicht |
318.12g/mol |
IUPAC-Name |
5-bromo-2-(4-hydroxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H8BrNO3/c15-8-1-6-11-12(7-8)14(19)16(13(11)18)9-2-4-10(17)5-3-9/h1-7,17H |
InChI-Schlüssel |
PISTWGFIBBAFDE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)Br)O |
Kanonische SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-dichloro-2-[4-(octyloxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B389788.png)
![3-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-1H,2H,3H-pyrido[1,2,3-de]quinoxalin-4-ium](/img/structure/B389790.png)
![N-{4-[1,3-bis(4-methylphenyl)-2-imidazolidinyl]phenyl}-N-methyl-N-phenylamine](/img/structure/B389792.png)

![N-(4-methoxyphenyl)-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B389794.png)
![N-(3-bromophenyl)-N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B389795.png)

![3-[2-(1-benzylpropylidene)hydrazino]-3-oxo-N-(2-phenylethyl)propanamide](/img/structure/B389798.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-bromophenyl)benzenesulfonamide](/img/structure/B389799.png)
![N-(3-bromophenyl)-N-{2-[2-(4-isopropoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B389800.png)
![N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B389802.png)

![N-(4-chlorophenyl)-2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B389808.png)

